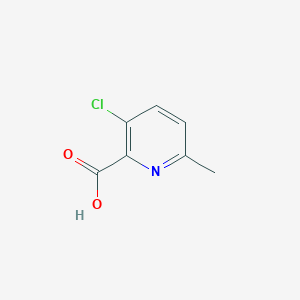

3-Chloro-6-methylpicolinic acid

Description

Historical Context and Significance of Pyridine (B92270) Carboxylic Acids in Agrochemical and Pharmaceutical Sciences

Pyridine carboxylic acids, a class of organic compounds characterized by a pyridine ring with a carboxylic acid substituent, have a rich history in the annals of science. Their journey from academic curiosities to indispensable components in life-saving drugs and crop-protecting agents underscores their chemical versatility. The three isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have been the foundation for a multitude of therapeutic agents targeting a wide array of diseases, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov In the realm of agrochemicals, picolinic acid derivatives have been particularly influential. The development of synthetic auxin herbicides, such as picloram (B1677784) and clopyralid (B1669233), marked a significant advancement in weed management. acs.orgmdpi.comnih.gov These compounds mimic the action of natural plant growth hormones, leading to uncontrolled growth and eventual death of targeted broadleaf weeds. mdpi.com The success of these early picolinic acid-based herbicides has spurred continuous research, leading to the discovery of newer and more potent derivatives. nih.govnih.gov

The significance of the pyridine ring lies in its unique electronic properties and its ability to form stable complexes with various metal ions, a property exploited in the design of ligands for biomedical applications. guidechem.com Furthermore, the nitrogen atom in the pyridine ring provides a site for hydrogen bonding, which is crucial for molecular recognition and interaction with biological targets. The ease of substitution on the pyridine ring allows chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological activity and selectivity. guidechem.com This inherent adaptability has cemented the position of pyridine carboxylic acids as privileged scaffolds in both medicinal and agricultural chemistry.

The Unique Positioning of 3-Chloro-6-methylpicolinic Acid within the Picolinate (B1231196) Class

Within the diverse family of picolinates, this compound stands out as a key intermediate in the synthesis of more complex and biologically active molecules. Its unique positioning stems from the specific substitution pattern on the pyridine ring: a chlorine atom at the 3-position and a methyl group at the 6-position. This arrangement of functional groups imparts distinct reactivity and structural characteristics to the molecule, making it a valuable building block for chemical synthesis.

The presence of the chlorine atom, an electron-withdrawing group, influences the electronic distribution within the pyridine ring, affecting its reactivity and the acidity of the carboxylic acid group. This halogen substituent can also serve as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. The methyl group at the 6-position, on the other hand, provides steric bulk and can influence the conformation of the molecule, which can be critical for its interaction with biological targets.

While this compound itself is not typically the final active ingredient, its role as a precursor is crucial. For instance, it serves as a starting material in the synthesis of novel herbicidal compounds. chemicalbook.com The strategic placement of the chloro and methyl groups allows for regioselective reactions, guiding the synthesis towards the desired product with high efficiency. The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Solid |

| Synonyms | 3-Chloro-6-methyl-2-pyridinecarboxylic acid |

Table 1: Chemical Properties of this compound

Current Research Landscape and Emerging Trends for Substituted Picolinic Acids

The research landscape for substituted picolinic acids is vibrant and continues to expand, driven by the need for new and improved agrochemicals and pharmaceuticals. A significant trend in this area is the design and synthesis of novel picolinate derivatives with enhanced efficacy and selectivity. nih.govacs.org In the agrochemical sector, research is focused on developing new synthetic auxin herbicides to combat weed resistance and broaden the spectrum of controllable weeds. nih.govmdpi.com

Recent studies have explored the replacement of the chlorine atom at the 6-position of the picolinic acid ring with other functional groups, such as pyrazole (B372694) moieties, to create new classes of herbicides. nih.govresearchgate.net These modifications have led to the discovery of compounds with potent herbicidal activity, sometimes exceeding that of established commercial herbicides. nih.govresearchgate.net The exploration of structure-activity relationships (SAR) is a key aspect of this research, where systematic changes to the picolinic acid scaffold are made to understand how different substituents influence biological activity. nih.govnih.gov

Molecular docking studies are also increasingly being used to predict how these new picolinate derivatives will interact with their target proteins, such as the auxin-signaling F-box proteins (AFBs) in plants. nih.govnih.gov This computational approach helps in the rational design of more effective herbicides. Beyond herbicides, substituted picolinic acids are being investigated for a range of other applications, leveraging their versatile chemical nature to create novel compounds with potential therapeutic properties. The ongoing research in this field promises to deliver new solutions to challenges in both agriculture and medicine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCOXERJHDZKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720873 | |

| Record name | 3-Chloro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894074-82-9 | |

| Record name | 3-Chloro-6-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894074-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 6 Methylpicolinic Acid

Established Synthetic Pathways for 3-Chloro-6-methylpicolinic Acid

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction and functionalization of the pyridine (B92270) ring. The selection of precursors and the sequence of reactions are critical to achieving the desired substitution pattern efficiently.

Halogenation Reactions at Position 3 of the Pyridine Ring

Introducing a chlorine atom at the 3-position of the pyridine ring is a key transformation. Direct chlorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. Reagents like N-chlorosuccinimide (NCS) are often employed for such chlorinations under controlled conditions. google.com For instance, the synthesis of 3-chloro-alanine from serine utilizes NCS to achieve chlorination, highlighting its utility in related chemistries. google.com If starting with 6-methylpicolinic acid, a direct chlorination step would be required. The conditions for such a reaction must be carefully selected to favor substitution at the C-3 position and avoid unwanted side reactions.

Introduction of the Methyl Group at Position 6

In most synthetic strategies for this compound, the methyl group at position 6 is incorporated from the outset by selecting a methylated precursor. Starting materials like 2,6-lutidine or 2-chloro-6-methylpyridine (B94459) already contain the necessary methyl group. bldpharm.comchemicalbook.com This approach is generally more straightforward than attempting to introduce a methyl group onto a pre-formed chlorinated picolinic acid ring, which would likely require more complex organometallic coupling reactions.

Carboxylation Strategies for Picolinic Acid Formation

The formation of the carboxylic acid group at the 2-position is a critical step in synthesizing picolinic acids. The most common and direct method is the oxidation of a methyl group at the corresponding position. For example, a patent for the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid describes the oxidation of 6-chloro-3-fluoro-2-methylpyridine (B3024696) using potassium dichromate as the oxidant in a sulfuric acid medium. google.com Similarly, potassium permanganate (B83412) is another powerful oxidizing agent used to convert alkylpyridines into pyridinecarboxylic acids. google.com An alternative, though less direct, route involves the hydrolysis of a trihalomethyl group, such as a -CCl₃ group, into a carboxylic acid function. chempanda.com

The following table summarizes the key transformations discussed:

Table 1: Synthetic Transformations for this compound| Transformation | Precursor Example | Key Reagents/Conditions | Result |

|---|---|---|---|

| Carboxylation | 3-Chloro-2,6-lutidine | Potassium Permanganate (KMnO₄) or Potassium Dichromate (K₂Cr₂O₇) | Oxidation of one methyl group to a carboxylic acid |

| Halogenation | 6-Methylpicolinic Acid | N-Chlorosuccinimide (NCS) | Chlorination at the C-3 position |

| Hydrolysis | 3-Chloro-6-methyl-2-(trichloromethyl)pyridine | Strong acid (e.g., H₂SO₄), heat | Conversion of -CCl₃ to -COOH |

Catalytic Systems and Optimized Reaction Conditions in Synthesis

The picolinic acid scaffold is not only a target for synthesis but also a valuable component in designing ligands for catalysis. The nitrogen and oxygen atoms of the picolinic acid group form a stable bidentate chelate with metal ions, making them effective ligands in a variety of catalytic reactions.

Copper-Catalyzed Coupling Reactions Involving Picolinic Acid Ligands

Picolinic acid and its derivatives, such as picolinamides, have been identified as highly effective ligands for copper-catalyzed cross-coupling reactions. nih.gov These N,O-bidentate ligands stabilize the copper catalyst and facilitate key steps in the catalytic cycle.

Research has shown that picolinamide (B142947) ligands are particularly effective in the copper-catalyzed synthesis of aryl ethers (Ullmann condensation), even with challenging bulky substrates. nih.gov Mechanistic studies suggest that substituents on the picolinic acid ring play a crucial role in modulating the electronic properties of the copper center, thereby influencing the catalyst's efficacy. nih.gov

In a different application, a novel catalytic system using copper powder in combination with 2-picolinic acid was developed for a one-pot, three-component synthesis of functionalized 2-quinolones. rsc.org This system enables a cascade of reactions including Sₙ2, Knoevenagel condensation, and C-N bond formation. rsc.org The choice of ligand was found to be critical, with the bidentate 2-picolinic acid proving highly effective and reproducible. rsc.org These examples underscore the importance of the picolinic acid structure in the development of advanced catalytic systems. nih.govacs.org

The following table details examples of copper-catalyzed reactions using picolinic acid-type ligands:

Table 2: Copper-Catalyzed Reactions with Picolinic Acid Ligands| Reaction Type | Catalyst System | Ligand Type | Substrates | Outcome | Citation |

|---|---|---|---|---|---|

| Aryl Ether Formation | Copper(I/II) salts | Picolinamides | Aryl iodides, Phenols | Synthesis of diaryl ethers | nih.gov |

| Three-Component Annulation | Copper powder | 2-Picolinic acid | 2-Bromoacylarenes, 2-Iodoacetamide, Nucleophiles | Synthesis of functionalized 2-quinolones | rsc.org |

Other Metal-Mediated Transformations

While palladium-catalyzed reactions are prevalent, other transition metals, particularly nickel and copper, have emerged as powerful catalysts for the transformation of chloropyridines, including derivatives of this compound. These alternative metal-mediated processes offer complementary reactivity and can be advantageous in terms of cost and substrate scope.

Nickel-Catalyzed Cross-Coupling Reactions: Nickel catalysis has been effectively employed for the formation of carbon-carbon bonds on the pyridine ring. A notable application is the cross-electrophile coupling of 2-chloropyridines with alkyl bromides. nih.gov This method allows for the introduction of alkyl groups onto the pyridine core. For substrates like this compound, such transformations would likely target the chloro-substituent. The use of a nickel catalyst with a specific ligand, such as bathophenanthroline, in a solvent like DMF, has proven effective. nih.gov Furthermore, nickel-catalyzed alkylation of amide derivatives using organozinc reagents presents a pathway to introduce alkyl groups, which could be adapted for derivatives of this compound. nih.gov These reactions are often performed at ambient temperatures, showcasing their mild nature. nih.gov

Copper-Catalyzed Amination: Copper-based catalytic systems are well-established for the amination of aryl halides, including chloropyridines. A simple and cost-effective system comprising copper(I) iodide (CuI) and a diamine ligand can facilitate the coupling of 2-chloropyridine (B119429) derivatives with a variety of amides. researchgate.net This provides a direct route to N-pyridinyl amides. Such a methodology could be applied to this compound or its ester derivatives to introduce diverse amino functionalities at the 3-position. Copper-catalyzed C-H amination has also been reported, offering a potential route for functionalizing other positions on the pyridine ring, provided a suitable directing group strategy is employed. rsc.org

The following table summarizes representative metal-mediated transformations applicable to chloropyridine systems.

| Metal Catalyst | Reactants | Product Type | Key Features |

| Nickel | 2-Chloropyridine, Alkyl bromide | 2-Alkylpyridine | Cross-electrophile coupling; uses a rigid ligand. nih.gov |

| Nickel | Amide derivative, Organozinc reagent | Ketone | Alkylation of amides; proceeds at room temperature. nih.gov |

| Copper | 2-Chloropyridine, Amide | N-(Pyridin-2-yl)amide | Inexpensive catalytic system; versatile for amide coupling. researchgate.net |

| Copper | Protected aniline, Secondary amine | o-Aminoaniline | Picolinamide-directed C-H amination. rsc.org |

Derivatization Strategies of this compound

The chemical structure of this compound offers two primary sites for derivatization: the carboxylic acid moiety and the pyridine ring. These modifications are crucial for tuning the molecule's properties for various applications.

Modification of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in medicinal and materials chemistry.

Esterification: The synthesis of esters from this compound can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. scienceready.com.au For more sensitive substrates or when milder conditions are required, coupling agents can be employed. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient method for forming esters at room temperature, even with sterically hindered alcohols. organic-chemistry.org Another effective method involves the conversion of the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. commonorganicchemistry.com For instance, the synthesis of methyl 6-chloro-3-methylpicolinate has been documented, providing a direct analogue for the esterification of the title compound. dcfinechemicals.com

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like DMAP. researchgate.net Alternatively, the in situ generation of reactive phosphonium (B103445) salts from triphenylphosphine (B44618) and N-chlorophthalimide has been shown to be an effective method for amide synthesis at room temperature with good to excellent yields. nih.gov These methods allow for the synthesis of a wide array of 3-chloro-6-methylpicolinamides.

Below is a table outlining common derivatization methods for the carboxylic acid moiety.

| Transformation | Reagents | Key Features |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Fischer esterification; equilibrium-driven. scienceready.com.au |

| Esterification | Alcohol, DCC, DMAP | Steglich esterification; mild conditions, high yields. organic-chemistry.org |

| Esterification | 1. SOCl₂, 2. Alcohol | Two-step process via the acid chloride. commonorganicchemistry.com |

| Amidation | Amine, DCC/EDC, DMAP | Common peptide coupling conditions. researchgate.net |

| Amidation | Amine, PPh₃, N-chlorophthalimide | In situ generation of activating agent; mild conditions. nih.gov |

Further Functionalization of the Pyridine Ring System

The pyridine ring of this compound, being electron-deficient, is amenable to specific functionalization reactions, particularly nucleophilic aromatic substitution and, under certain conditions, C-H functionalization.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing carboxylic acid group and the chloro substituent makes the pyridine ring susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.orgpressbooks.publibretexts.org The chlorine atom at the 3-position can act as a leaving group in an SNAr reaction, allowing for its replacement by various nucleophiles. masterorganicchemistry.comlibretexts.orgpressbooks.publibretexts.orglumenlearning.com The reaction is facilitated by the ability of the pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgpressbooks.publibretexts.orglumenlearning.com This provides a route to introduce a range of substituents, such as alkoxy, amino, and cyano groups, at the 3-position.

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modify the pyridine ring without the need for pre-installed leaving groups. researchgate.netrsc.org While challenging due to the inherent reactivity of the pyridine ring, methods for the C-H arylation of pyridines bearing electron-withdrawing groups have been developed. nih.gov These reactions often employ a palladium catalyst and can be directed to specific positions. For this compound, C-H functionalization could potentially occur at the C-4 or C-5 positions, depending on the directing effects of the existing substituents and the reaction conditions. Iridium-catalyzed C-H borylation followed by subsequent cross-coupling is another powerful strategy for the functionalization of pyridine rings. nih.gov

The table below summarizes potential strategies for further functionalizing the pyridine ring.

| Reaction Type | Position | Reagents/Catalyst | Comments |

| Nucleophilic Aromatic Substitution | C-3 | Nucleophile (e.g., RO⁻, R₂N⁻) | The chloro group acts as a leaving group. masterorganicchemistry.com |

| C-H Arylation | C-4/C-5 | Aryl halide, Palladium catalyst | Regioselectivity depends on electronic and steric factors. nih.gov |

| C-H Borylation/Cross-Coupling | C-4/C-5 | Iridium catalyst, Boron source, then cross-coupling | Two-step functionalization strategy. nih.gov |

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including picolinic acid derivatives, to minimize environmental impact and enhance sustainability. Key areas of focus include the use of recyclable catalysts, safer solvents, and more atom-economical processes.

The selective oxidation of picolines to picolinic acids is a critical step in the synthesis of compounds like this compound. The development of heterogeneous catalysts for this transformation is a significant advancement in green chemistry. For instance, a catalyst composed of titanium dioxide (TiO₂) and vanadium pentoxide (V₂O₅) on a silicon carbide (SiC) support has been developed for the selective oxidation of picoline. google.com This catalyst is presented as an environmentally friendly option with high product selectivity and a long lifespan, reducing waste and the need for stoichiometric oxidants. google.com

The use of recyclable catalysts is another cornerstone of green synthesis. Heteropoly acids and metal-organic frameworks (MOFs) have been explored as recyclable catalysts for the synthesis of picolinate (B1231196) and picolinic acid derivatives. nih.govresearchgate.net These solid acid catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, which aligns with the green chemistry principle of waste reduction. nih.gov For example, a UiO-66(Zr)-based MOF has been shown to be an effective and recyclable heterogeneous catalyst for the synthesis of picolinates. nih.govresearchgate.net

Furthermore, the development of synthetic routes that utilize safer and more environmentally benign solvents is a key aspect of green chemistry. Research into reactions that can be performed in water or under solvent-free conditions is ongoing. The use of biocatalysts and microwave-assisted synthesis are also emerging as greener alternatives to traditional synthetic methods for heterocyclic compounds. qeios.com These approaches often lead to shorter reaction times, lower energy consumption, and reduced use of hazardous materials.

Biological Activity Profiles and Molecular Mechanisms of Action

Auxinic Activity and Plant Hormone Mimicry

As a synthetic auxin, 3-Chloro-6-methylpicolinic acid mimics the action of the natural plant hormone indole-3-acetic acid (IAA), thereby disrupting normal plant growth processes, a characteristic that is harnessed in certain herbicidal applications. pressbooks.pubunl.edu This mimicry is achieved through its interaction with the core components of the auxin signaling pathway.

The perception of auxinic compounds in plants is mediated by a co-receptor complex consisting of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govnih.gov Synthetic auxins, including picolinic acid derivatives, bind to this co-receptor complex. While natural auxin (IAA) typically binds to the TIR1 receptor, some synthetic auxins have shown a preferential binding to other members of the F-box protein family, such as AFB5. nih.govmdpi.com The formation of the auxin co-receptor complex is a critical step, and the binding affinity can vary depending on the specific TIR1/AFB and Aux/IAA proteins involved. researchgate.net The structure of the synthetic auxin plays a significant role in its binding affinity and specificity to the different F-box proteins.

Upon binding of this compound to the TIR1/AFB receptor, it stabilizes the interaction between the receptor and the Aux/IAA repressor proteins. nih.govfrontiersin.org This stabilization targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov The degradation of these repressor proteins is a pivotal event in the auxin signaling cascade, as it lifts the repression of Auxin Response Factors (ARFs).

With the degradation of Aux/IAA repressors, ARFs are liberated to bind to auxin-responsive elements (AuxREs) in the promoters of downstream genes, thereby activating their transcription. frontiersin.org This leads to a cascade of gene expression that ultimately results in the physiological responses associated with excessive auxin activity. Studies on related picolinic acid herbicides have shown the upregulation of various auxin-responsive genes, which can lead to uncontrolled and disorganized plant growth. mdpi.com

The transcriptional reprogramming induced by this compound leads to a range of physiological effects characteristic of auxin overdose. These effects can include epinasty (downward bending of leaves), stem twisting, and abnormal root development. Ultimately, these disruptions in normal growth processes can lead to the death of susceptible plants. The specific physiological responses can be dose-dependent, with lower concentrations potentially acting as growth regulators while higher concentrations are phytotoxic. pressbooks.pub

The herbicidal efficacy of synthetic auxins like this compound often exhibits species-specific sensitivity. This selectivity can be attributed to several factors, including differences in herbicide uptake, translocation, metabolism, and the specific composition and binding affinities of the TIR1/AFB and Aux/IAA protein families in different plant species. For instance, some picolinic acid derivatives show greater activity against broadleaf weeds compared to grasses. mdpi.com

Antimicrobial Properties and Potential Modalities of Action

Picolinic acid and its derivatives have demonstrated notable antimicrobial activity against a range of microorganisms, including bacteria and fungi. scihub.orgpan.olsztyn.pl This suggests that this compound may also possess such properties. The precise mechanisms of action can vary, but they often involve the disruption of essential cellular processes in the microbes.

One proposed mechanism for the antimicrobial action of some organic acids is the disruption of the cell membrane's integrity. nih.gov This can lead to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death. Additionally, some studies suggest that picolinic acid can interfere with microbial metabolism by chelating essential metal ions or by potentiating the activity of host immune cells like macrophages. nih.gov For instance, picolinic acid has been shown to potentiate the antimicrobial activity of macrophages against Mycobacterium avium complex. nih.gov

Other Emerging Biological Activities of this compound Derivatives

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer. mdpi.com This has made them a significant target for drug discovery. Derivatives of various heterocyclic scaffolds, including those with structural similarities to picolinic acid, have been explored as kinase inhibitors.

For example, a series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives were identified as potent inhibitors of cdc2-like kinase 1 (CLK1). nih.gov One compound from this series demonstrated an IC50 value of 4 nM against the kinase. nih.gov Similarly, new quinazoline derivatives have been designed and tested for their inhibitory activity against Aurora A kinase, another important enzyme in cell cycle regulation. mdpi.com In one study, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as the most potent compound in its series. mdpi.com

The structure-activity relationship in these derivatives is often finely tuned. For instance, studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives as inhibitors of phosphatidylinositol 3-kinase (PI3Kα) revealed that the presence and position of substituents on the phenyl ring significantly influenced inhibitory activity. mdpi.com The high degree of structural conservation in the ATP-binding pockets of kinases presents a challenge in developing highly selective inhibitors. nih.gov

Table 2: Examples of Kinase Inhibition by Related Heterocyclic Compounds

| Compound Class | Target Kinase | Key Finding |

|---|---|---|

| 3,6-disubstituted-imidazo[1,2-a]pyridines | CLK1 | Identification of a potent inhibitor with an IC50 of 4 nM nih.gov |

| Quinazoline-based carboxylic acids | Aurora A | Discovery of a lead compound for selective inhibition mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Elucidation of structure-activity relationships for selective inhibition mdpi.com |

Zinc finger proteins are a major class of DNA-binding proteins that play a crucial role in gene regulation. nih.govyoutube.com They recognize specific DNA sequences and can act as transcriptional activators or repressors. youtube.com The "finger-like" structure is stabilized by a zinc ion, and altering this structure can disrupt the protein's ability to bind to DNA, thereby affecting gene expression. youtube.comresearchgate.net

The potential for small molecules to modulate the activity of zinc finger proteins is an area of interest in chemical biology. While direct studies linking 3-Bromo-6-methylpicolinic acid to zinc finger proteins are not detailed in the provided search results, the general principle is that small molecules can be designed to interfere with the protein-DNA interaction. This could occur through various mechanisms, such as binding to the protein and inducing a conformational change or interfering with the zinc coordination sphere. researchgate.net

A family of human zinc finger proteins, including Kaiso, ZBTB4, and ZBTB38, are known to bind to methylated DNA and repress transcription. nih.gov These proteins recognize specific methylated sequences through their zinc finger domains. nih.gov The targeted disruption of such zinc finger proteins by small molecules could potentially modulate gene expression pathways controlled by DNA methylation. Given that structural zinc fingers can be susceptible to electrophilic attack, compounds with reactive moieties could potentially serve as modulators of these proteins. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating the Influence of Substituent Position and Nature on Biological Activity

The potency and selectivity of picolinic acid derivatives are highly dependent on the type and position of substituents on the pyridine (B92270) ring.

The carboxylic acid group is a critical functional group in many biologically active compounds, including picolinic acid derivatives. researchgate.netresearchgate.net It is often involved in key interactions with biological targets, such as forming hydrogen bonds or coordinating with metal ions within enzyme active sites. nih.govresearchgate.net The acidity of the carboxylic acid allows it to exist in an ionized state at physiological pH, which can be crucial for forming strong electrostatic interactions with positively charged residues in a receptor binding pocket. researchgate.net

Modifications to the carboxylic acid group, such as esterification, can have a profound effect on bioactivity. Esterification, for example, removes the acidic proton and can alter the molecule's solubility, membrane permeability, and binding mode. While in some cases this can lead to a loss of activity, in others, the ester may act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid. Studies on various compounds have shown that both positive and negative correlations can be found between the presence of carboxylic acid groups and specific biological responses. nih.govfrontiersin.org

| Substituent/Group | Position | General Impact on Bioactivity | Potential Interactions |

|---|---|---|---|

| Chlorine Atom | 3 | Enhances potency and selectivity | Halogen bonding, alters electronic distribution |

| Methyl Group | 6 | Influences hydrophobicity and receptor fit | Hydrophobic interactions, modulates electronic properties |

| Carboxylic Acid | 2 | Crucial for target interaction | Hydrogen bonding, electrostatic interactions, metal coordination |

Conformational Analysis and Ligand-Receptor Binding Affinity

The three-dimensional shape (conformation) of 3-Chloro-6-methylpicolinic acid is a key determinant of its ability to bind to its biological target. Conformational analysis helps to understand the preferred spatial arrangement of the molecule's atoms. The relative orientation of the carboxylic acid group with respect to the pyridine ring, as well as the positions of the chlorine and methyl substituents, dictates how the molecule fits into a receptor's binding site.

Development and Application of QSAR Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govfrontiersin.org These models are powerful tools in drug discovery and agrochemical design for predicting the activity of new, unsynthesized compounds. nih.govscispace.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the relationship between the 3D properties of a molecule and its biological activity. biointerfaceresearch.comnih.govjmaterenvironsci.com These methods generate contour maps that visualize the regions around a molecule where certain properties are predicted to enhance or diminish activity. mdpi.com

For a series of compounds based on the this compound scaffold, a 3D-QSAR model could be developed to guide the design of new derivatives with improved potency. The model would highlight regions where, for example, steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial for activity. This information allows medicinal and agricultural chemists to rationally design new compounds with a higher probability of success, thereby saving time and resources in the discovery process. imist.ma

| QSAR Model Type | Key Principle | Application in Compound Design |

|---|---|---|

| 2D-QSAR | Relates 2D structural descriptors to activity | Predicts activity based on properties like molecular weight, logP, and connectivity indices |

| 3D-QSAR (CoMFA/CoMSIA) | Relates 3D molecular fields (steric, electrostatic) to activity | Provides visual contour maps to guide the modification of substituents for improved potency and selectivity |

Cheminformatics Approaches in Auxin Discovery

Cheminformatics has emerged as a powerful discipline in the discovery and development of novel synthetic auxins, including picolinic acid derivatives like this compound. By integrating chemistry, computer science, and data analysis, researchers can efficiently analyze vast chemical datasets, predict compound activities, and guide the synthesis of more effective herbicides. These computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, play a crucial role in modern agrochemical research.

The application of cheminformatics allows for a more rational approach to herbicide design, moving beyond traditional trial-and-error methods. By analyzing the physicochemical properties of existing auxin herbicides, researchers can identify key molecular features that contribute to their biological activity. This knowledge is then used to design new molecules with improved efficacy and selectivity.

One of the key challenges in herbicide development is overcoming weed resistance. Cheminformatics tools can aid in understanding the molecular basis of resistance and in designing novel compounds that are effective against resistant biotypes.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of auxin herbicides, SAR studies have been instrumental in the development of potent picolinic acid derivatives. For instance, research has shown that modifications to the picolinic acid scaffold can significantly impact herbicidal activity. A notable example is the design and synthesis of novel 3-chloro-6-pyrazolyl-2-picolinic acid derivatives, which demonstrated enhanced herbicidal effects compared to the commercial herbicide clopyralid (B1669233).

Quantitative Structure-Activity Relationship (QSAR) models take SAR a step further by creating mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

In the field of auxin research, 3D-QSAR models have been successfully employed to guide the synthesis of new picolinic acid-based herbicides. For example, a 3D-QSAR model was developed for a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. This model, based on the inhibitory activity against Arabidopsis thaliana root growth, provided insights into the steric and electrostatic fields that influence herbicidal potency, thus guiding the design of more active molecules.

Environmental Fate and Biotransformation Pathways

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 3-Chloro-6-methylpicolinic acid, the key abiotic factors considered are light (photolysis) and water (hydrolysis).

Photolytic Degradation in Aqueous Environments

Direct photolysis, the breakdown of a molecule by direct absorption of light, is not a significant degradation pathway for picolinic acid herbicides like clopyralid (B1669233) under normal sunlight conditions. invasive.orgresearchgate.net Studies on clopyralid have shown it to be stable in aqueous solutions across a range of pH values (1.0 to 9.0) when exposed to daylight. researchgate.netpsu.edu

However, the presence of other substances can induce indirect photolytic degradation. The rate of breakdown can be significantly enhanced in the presence of a photocatalyst such as titanium dioxide (TiO2) under UV irradiation. researchgate.netpsu.edu For instance, the photocatalytic degradation rate of clopyralid with TiO2 was found to be over five times higher than direct photolysis under UV light. researchgate.netpsu.edu The addition of hydrogen peroxide (H₂O₂) also markedly accelerates the photodegradation of clopyralid in water. acs.orgacs.org Furthermore, dissolved organic matter in surface water can contribute to indirect photodegradation under sunlight. acs.org

While specific studies on this compound are limited, it is anticipated to exhibit similar photolytic behavior due to its structural resemblance to clopyralid.

Hydrolysis and Chemical Stability in Different pH Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Picolinic acid herbicides are generally stable to hydrolysis at environmentally relevant pH levels. invasive.org this compound lacks functional groups that are readily hydrolyzed under typical environmental conditions. nih.gov Research on the closely related compound, clopyralid, confirms its resistance to hydrolysis in acidic, neutral, and alkaline media. invasive.orgresearchgate.net It is therefore expected that this compound is chemically stable in aqueous environments across a range of pH conditions.

Biotic Degradation in Soil and Water Systems

Biotic degradation, mediated by microorganisms, is the primary mechanism for the breakdown of picolinic acid herbicides in the environment. invasive.org

Microbial Metabolism and Mineralization Pathways

The persistence of this compound in soil and water is largely dependent on microbial activity. The half-life of the related compound clopyralid in soil can vary significantly, from as short as 14 days to as long as a year, with a typical half-life of around 40 days. invasive.orgwa.gov This variability is influenced by environmental factors that affect microbial populations, such as temperature, moisture, and organic matter content. weedsmart.org.audnr.state.mn.us Optimal conditions for microbial growth, such as warm and moist soils, lead to faster degradation. invasive.org In aquatic systems, the half-life of clopyralid ranges from 8 to 40 days, with degradation primarily occurring in the sediment where microbial populations are higher. invasive.org

The degradation of clopyralid has been shown to follow pseudo-first-order kinetics in some studies. nih.govoup.com It is believed that a diverse range of soil microorganisms are capable of metabolizing picolinic acid herbicides. oup.com The ultimate breakdown of the molecule through microbial activity leads to mineralization, with carbon dioxide being a major end product. wa.gov

| Environment | Half-life Range | Typical Half-life | Primary Degradation Mechanism |

|---|---|---|---|

| Soil | 14 - 365 days | 40 days | Microbial Metabolism |

| Water | 8 - 40 days | Not specified | Microbial Metabolism in Sediment |

Identification of Degradation Products and Intermediates

During the microbial degradation of picolinic acid herbicides, the parent molecule is transformed into various intermediate compounds before complete mineralization. For clopyralid, it has been noted that no significant metabolites tend to accumulate in the soil during its degradation process. invasive.org This suggests a relatively rapid breakdown of any intermediate products. The primary degradation pathway involves the cleavage and breakdown of the pyridine (B92270) ring structure. While specific intermediates for this compound have not been detailed in the reviewed literature, the process is expected to culminate in the formation of simpler molecules like carbon dioxide. wa.gov

Plant Metabolism of this compound

Once absorbed by a plant, typically through the leaves and roots, this compound, like other picolinic acid herbicides, is translocated throughout the plant. invasive.orgyoutube.com The compound tends to accumulate in metabolically active regions, such as the meristems. youtube.com

The ability of a plant to metabolize this compound is a key factor in its selectivity as an herbicide. revize.com Tolerant plants, such as grasses, are able to rapidly detoxify the herbicide, often through conjugation with glucose and subsequent incorporation into the cell wall. youtube.com In susceptible plant species, this metabolic breakdown is much slower or insignificant, allowing the herbicide to exert its phytotoxic effects. revize.com

Uptake and Translocation within Plant Tissues

The entry and movement of this compound within a plant are prerequisite steps for its herbicidal activity. Like other synthetic auxin herbicides, it is readily absorbed by both the foliage and the roots of plants. ucanr.eduwa.gov Once absorbed, it is expected to be mobile within the plant's vascular systems, the xylem and the phloem. ucanr.eduunl.eduucanr.edu This dual mobility allows for its distribution throughout the plant, from the site of application to areas of active growth, such as meristems, where it exerts its primary effects. ucanr.eduunl.edu

The efficiency of uptake and the rate of translocation can vary between different plant species, a factor that contributes to the herbicide's selectivity. cambridge.org For instance, studies comparing the movement of clopyralid and aminopyralid (B1667105) in Canada thistle (Cirsium arvense) revealed differences in their absorption and translocation rates, which may influence their relative potencies. revize.com While clopyralid showed more rapid absorption and greater translocation out of the treated leaf, the ultimate biological activity of aminopyralid was higher, suggesting that factors beyond simple transport are at play. revize.com

Table 1: Comparative Translocation of Picolinic Acid Herbicides in Canada Thistle (192 hours after treatment)

| Herbicide | Translocation out of Treated Leaf (%) | Translocation to Aboveground Tissue (%) | Translocation to Roots (%) |

| Aminopyralid | 17 | 10 | 7 |

| Clopyralid | 39 | 27 | 12 |

Data adapted from studies on Canada thistle, suggesting potential translocation patterns for this compound. revize.com

Conjugation and Detoxification Mechanisms

Once inside the plant, this compound, like other xenobiotics, is subjected to metabolic processes aimed at detoxification and sequestration. ucanr.edu These processes typically occur in phases. Phase I reactions, such as oxidation, reduction, or hydrolysis, can modify the herbicide's structure. ucanr.edu However, for many picolinic acid herbicides, Phase II conjugation reactions are the primary route of metabolism. ucanr.edubeyondpesticides.orgepa.gov

Conjugation involves the attachment of endogenous molecules, such as sugars or amino acids, to the herbicide molecule. ucanr.eduunl.eduunl.edu This process generally increases the water solubility of the compound and reduces its phytotoxicity. ucanr.eduunl.edu For picolinic acid herbicides, conjugation with glucose to form glucose esters and with amino acids like aspartate and glutamate (B1630785) are common detoxification pathways. beyondpesticides.orgunl.eduplos.org These conjugated forms are often considered to be biologically inactive and are typically sequestered in the vacuole or bound to cell wall components, effectively removing them from the sites of metabolic activity. ucanr.edu

In the case of aminopyralid, metabolism studies in various plants have shown that sugar conjugates are the main metabolites. beyondpesticides.org Similarly, studies on picloram (B1677784) and clopyralid have identified water-soluble conjugates as the primary metabolic products in tolerant species. cambridge.org It is highly probable that this compound undergoes similar conjugation reactions, with the specific conjugates formed and the rate of their formation influencing its persistence and efficacy in different plant species.

Table 2: Common Conjugation Products of Synthetic Auxin Herbicides in Plants

| Herbicide Class | Conjugating Moiety | Resulting Conjugate |

| Picolinic Acids | Glucose | Glucose Ester |

| Amino Acids (e.g., Aspartate, Glutamate) | Amino Acid Conjugate | |

| Phenoxyacetic Acids (e.g., 2,4-D) | Glucose | Glucose Ester |

| Amino Acids (e.g., Aspartic Acid, Glutamic Acid) | Amino Acid Conjugate |

This table summarizes common detoxification pathways for synthetic auxin herbicides, which are likely applicable to this compound. unl.eduplos.org

Influence on Endogenous Plant Metabolites and Signaling Pathways

The primary mode of action of this compound is to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA). ucanr.edu By binding to auxin receptors, specifically the F-box protein TIR1/AFB family, it triggers a cascade of downstream signaling events that, at herbicidal concentrations, lead to uncontrolled and disorganized growth, ultimately causing plant death. nih.govnih.govoup.com

This disruption of normal auxin signaling has profound effects on various aspects of plant metabolism and development. One of the well-documented consequences of treatment with synthetic auxins is the stimulation of ethylene (B1197577) biosynthesis. ucanr.edunih.gov The overproduction of ethylene contributes to many of the classic symptoms of auxin herbicide injury, such as leaf epinasty and stem twisting. nih.gov

Recent research into novel picolinic acid derivatives has also suggested that they can influence the production of other plant hormones, such as abscisic acid (ABA), further highlighting the complex interplay between these herbicides and the plant's endogenous signaling networks. nih.gov The specific alterations in the metabolic and signaling pathways induced by this compound will ultimately determine its herbicidal profile and its selectivity against different plant species.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Chloro-6-methylpicolinic acid. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary evidence for the structure of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum displays signals for each unique proton in the molecule. For this compound, one would expect to see signals corresponding to the methyl group protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, and the electron-donating effect of the methyl group. The protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The methyl group protons would appear as a singlet.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon atoms. rsc.org The spectrum for this compound would show seven distinct signals: one for the methyl carbon, five for the carbons of the pyridine ring, and one for the carboxylic acid carbon. The positions of these signals are diagnostic of their chemical environment. For instance, the carbonyl carbon of the carboxylic acid is typically found at a high chemical shift (downfield), while the methyl carbon appears at a low chemical shift (upfield). rsc.org

The following table outlines the predicted chemical shifts for this compound, based on data from analogous structures.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.5 (singlet) | ~20-25 |

| Ring Proton (H-4) | ~7.5-7.8 (doublet) | ~138-142 |

| Ring Proton (H-5) | ~7.3-7.6 (doublet) | ~125-130 |

| Ring Carbon (C-2) | - | ~148-152 |

| Ring Carbon (C-3) | - | ~133-137 |

| Ring Carbon (C-6) | - | ~158-162 |

| Carboxylic Acid (COOH) | ~13.0 (broad singlet) | ~165-170 |

For complex molecules, one-dimensional NMR spectra can sometimes be ambiguous due to overlapping signals. ipb.pt Two-dimensional (2D) NMR techniques provide greater clarity by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, a cross-peak between the signals of the two aromatic protons (H-4 and H-5) would confirm their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-4 and H-5 to their corresponding ¹³C signals (C-4 and C-5) and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the entire molecular structure by revealing long-range (2-3 bond) correlations between protons and carbons. Key correlations would include:

The methyl protons showing a correlation to the C-6 and C-5 carbons.

The H-4 proton correlating to the C-2, C-3, and C-6 carbons.

The H-5 proton correlating to the C-3 and C-6 carbons. These correlations are instrumental in confirming the substitution pattern on the pyridine ring. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. chemicalbook.com It provides exact molecular weight information and structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a compound with extremely high accuracy. researchgate.net For this compound (C₇H₆ClNO₂), HRMS can measure the monoisotopic mass to within a few parts per million (ppm), allowing for its unambiguous identification.

A key feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak in the mass spectrum will appear as two peaks separated by two mass units (the [M]⁺ peak and the [M+2]⁺ peak), with a characteristic intensity ratio of roughly 3:1, confirming the presence of a single chlorine atom.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Monoisotopic Mass | 171.0087 |

| [M+H]⁺ (for ESI) | 172.0160 |

| [M+2+H]⁺ (for ESI) | 174.0130 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used for structural elucidation and identifying compounds within a complex mixture, such as in metabolomics studies. researchgate.netnih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint.

Potential fragmentation pathways include:

Loss of the carboxyl group : A primary fragmentation would be the loss of COOH (45 Da) or the neutral loss of CO₂ (44 Da).

Loss of chlorine : Cleavage of the carbon-chlorine bond can occur.

Loss of the methyl group : Fragmentation can also involve the loss of the methyl radical (15 Da).

This fragmentation data is invaluable for identifying metabolites, as they often retain the core structure of the parent compound and thus share common fragment ions. nih.gov

Chromatographic Techniques for Purity, Quantification, and Residue Analysis

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is the predominant method for analyzing this compound. It is used to assess the purity of a sample by separating the main compound from any impurities or byproducts. For quantification, a calibration curve is generated using standards of known concentration. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified water-acetonitrile gradient. Detection is commonly achieved using a UV detector, as the pyridine ring is chromophoric.

Gas Chromatography (GC) : Due to its low volatility and the presence of a polar carboxylic acid group, this compound is not directly suitable for GC analysis. However, analysis can be performed after a derivatization step (e.g., esterification of the carboxylic acid) to increase its volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for analysis. nih.gov LC-MS is the technique of choice for residue analysis in complex environmental or biological samples. The liquid chromatograph separates the compound from the sample matrix, after which the mass spectrometer provides definitive identification and quantification based on its mass-to-charge ratio and specific fragmentation patterns. bldpharm.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. The method's versatility allows for the analysis of this polar compound in various matrices.

Detailed Research Findings: The analysis of picolinic acid derivatives by HPLC often utilizes reversed-phase columns, where the separation is based on the compound's hydrophobicity. nih.gov For acidic compounds like this compound, the pH of the mobile phase is a critical parameter, as it influences the ionization state and, consequently, the retention time of the analyte. A typical HPLC method for a related compound, 3-methylflavone-8-carboxylic acid, employed a CN column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer at a pH of 4.0. nih.gov This approach ensures that the carboxylic acid is in a consistent protonation state, leading to sharp, symmetrical peaks.

Detection is commonly achieved using a UV detector, as the pyridine ring in this compound exhibits strong absorbance in the UV spectrum. nih.gov For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer. nih.gov

Table 1: Typical HPLC Parameters for Picolinic Acid Derivative Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase (e.g., C18, CN) nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium acetate, formic acid) nih.govnih.govrestek.com |

| pH | Acidic (e.g., pH 3-4) to suppress ionization of the carboxylic acid group nih.gov |

| Flow Rate | 0.4 - 1.5 mL/min nih.govrestek.com |

| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) nih.govnih.gov |

| Temperature | Ambient or controlled (e.g., 40 °C) restek.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. ub.edu For non-volatile compounds like this compound, a chemical derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. gcms.czresearchgate.net

Detailed Research Findings: The primary challenge in analyzing carboxylic acids by GC-MS is their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. ub.edu Derivatization overcomes this by converting the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester. gcms.czcolostate.edu

Common derivatization techniques include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst to form a methyl or butyl ester. colostate.edu

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net

Once derivatized, the sample is injected into the GC, where the derivative is separated from other components on a capillary column. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. ub.edunih.gov

Table 2: GC-MS Analysis Workflow for this compound

| Step | Description | Key Considerations |

|---|---|---|

| 1. Derivatization | Conversion of the carboxylic acid to a volatile ester (e.g., methyl ester) or silyl derivative (e.g., TMS ester). colostate.eduresearchgate.net | Choice of reagent depends on the matrix and required sensitivity. Reaction conditions (temperature, time) must be optimized. rsc.org |

| 2. GC Separation | The derivatized analyte is vaporized and separated on a capillary column (e.g., DB-5ms, HP-5). | The temperature program is optimized to achieve good separation of the target analyte from matrix components. researchgate.net |

| 3. MS Detection | The separated derivative is ionized (typically by Electron Ionization - EI) and detected by the mass spectrometer. | The resulting mass spectrum provides structural information and allows for definitive identification by comparison to spectral libraries. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of this compound at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace analysis in complex matrices like biological fluids or environmental samples. restek.com

Detailed Research Findings: In an LC-MS/MS system, the analyte is first separated by HPLC as described previously. youtube.com The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. nih.gov The ESI source generates charged molecular ions from the analyte.

These ions are then guided into the first mass analyzer (a quadrupole), which is set to select only the ion corresponding to the mass of the protonated or deprotonated this compound (the precursor ion). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at pg/mL levels. restek.com The development of ultra-high-performance liquid chromatography (UHPLC) coupled with fast-scanning triple quadrupole mass spectrometers has further enhanced the speed and sensitivity of these analyses. youtube.com

Table 3: Key Features of LC-MS/MS for Trace Analysis

| Feature | Description | Advantage for this compound |

|---|---|---|

| High Sensitivity | Capable of detecting analytes at picogram (pg) to femtogram (fg) levels. restek.com | Enables quantification in samples where the compound is present in minute quantities. |

| High Selectivity | Multiple Reaction Monitoring (MRM) minimizes matrix interference by monitoring a specific precursor-to-product ion transition. restek.com | Allows for accurate quantification in complex matrices like plasma or soil extracts without extensive sample cleanup. nih.gov |

| Direct Analysis | Often does not require derivatization, simplifying sample preparation compared to GC-MS. youtube.com | Reduces analysis time and potential for analyte loss during sample handling. |

| Structural Confirmation | The fragmentation pattern provides a high degree of confidence in the identification of the analyte. | Confirms the identity of the detected peak as this compound. |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. youtube.com By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, its precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions, can be elucidated.

Detailed Research Findings: The principle behind XRD is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between crystal lattice planes. youtube.com In a single-crystal XRD experiment, a crystal is mounted on a diffractometer and rotated while being exposed to a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted beams.

This data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The resulting structural model provides invaluable information on the molecule's conformation in the solid state and how the molecules pack together through interactions like hydrogen bonding or π-stacking. While specific X-ray diffraction data for this compound is not publicly available, studies on similar small organic molecules like 3-chlorobenzoic acid demonstrate the power of this technique to reveal detailed structural features. nih.gov Studies on other complex organic molecules show that XRD can also characterize disorder within the crystal structure. nih.gov

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions. | Explains the forces holding the crystal lattice together and can influence physical properties like melting point and solubility. |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like 3-Chloro-6-methylpicolinic acid. DFT provides a framework for investigating the electronic structure and reactivity of these compounds, offering valuable information that complements experimental studies.

Prediction of Electronic Structure and Reactivity

DFT calculations are employed to determine the electronic structure of this compound, which is crucial for understanding its chemical behavior. These calculations can map the distribution of electron density and identify molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important parameter for assessing the chemical stability and reactivity of the molecule.

Table 1: Representative Electronic Properties Calculable by DFT

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons in reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons in reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower reactivity. |

| Electron Density | Distribution of electrons within the molecule. | Reveals electron-rich and electron-poor regions, predicting sites of interaction. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Identifies regions prone to electrophilic and nucleophilic attack. |

Conformation Analysis and Energetic Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. DFT calculations are instrumental in performing conformational analysis to identify the most stable geometries (lowest energy conformations) of the molecule. By systematically rotating the rotatable bonds, such as the one connecting the carboxylic acid group to the picolinic ring, a potential energy surface can be generated. This energetic landscape reveals the various low-energy conformations and the energy barriers between them. Understanding the preferred conformation is critical, as it is this shape that interacts with the binding pocket of its biological target, the auxin receptor. While specific conformational analysis data for this compound is not publicly documented, the computational methods are robust and widely applied in drug and herbicide design.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this involves simulating its interaction with auxin receptors to understand its herbicidal mechanism.

Prediction of Binding Modes and Affinities with Auxin Receptors (AFB5)

Picolinate (B1231196) auxins, a class to which this compound belongs, are known to selectively bind to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors, particularly showing a preference for AFB5. mdpi.com Molecular docking simulations can predict how this compound fits into the binding pocket of AFB5. These simulations generate various possible binding poses and score them based on factors like intermolecular forces, providing an estimate of the binding affinity.

Studies on other picolinate herbicides have successfully used molecular docking to elucidate their binding with AFB5. For example, docking analyses of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives revealed that their binding energies were lower (indicating higher affinity) than that of the established herbicide picloram (B1677784). nih.gov One particular compound, V-7, was predicted to have a binding energy of -8.59 kJ mol⁻¹. nih.gov Such studies suggest that a similar approach for this compound would likely show it occupying the same binding pocket on AFB5, with its binding affinity being a key determinant of its herbicidal efficacy.

Table 2: Representative Binding Energy Data from a Molecular Docking Study of Picolinate Herbicides with AFB5

| Compound | Binding Energy (kJ mol⁻¹) |

| Picloram | Not specified, used as a reference |

| Compound V-7 | -8.59 |

Data from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, intended to be illustrative of the data generated in such analyses. nih.gov

Identification of Key Interacting Residues in Protein Binding Pockets

Beyond predicting binding modes and affinities, molecular docking can identify the specific amino acid residues within the AFB5 binding pocket that interact with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stable binding of the ligand.

In the context of related picolinate herbicides, docking studies have identified key interacting residues in AFB5. For instance, the docking of a novel picolinate herbicide, compound V-7, into the AFB5 binding site showed hydrogen bonding interactions, as well as hydrophobic interactions between its benzene ring and a nearby phenylalanine residue. nih.gov The carboxylic acid group of picolinates is generally expected to form crucial hydrogen bonds within the receptor pocket, anchoring the molecule in place. The chloro and methyl substituents on the picolinic ring of this compound would also be expected to form specific interactions with surrounding residues, contributing to its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of both the ligand and the protein. An MD simulation of the this compound-AFB5 complex would reveal how the ligand settles into the binding pocket, the stability of its key interactions, and any conformational changes in the protein upon binding. This dynamic information is crucial for a more accurate understanding of the binding process and for refining the design of more potent herbicides. Although specific MD simulation studies on this compound are not found in the reviewed literature, this technique is a standard and powerful tool in computational drug and herbicide discovery.

In Silico Screening for Novel this compound Analogues

In silico screening represents a powerful computational approach for the rational design and discovery of novel analogues of this compound with potentially enhanced biological activities. This methodology utilizes computational models and simulations to predict the interactions between virtual compounds and a specific biological target, thereby prioritizing candidates for synthesis and experimental testing. The primary goal of in silico screening in this context is to explore a vast chemical space of potential derivatives to identify those with the highest probability of desired efficacy, such as improved herbicidal properties.

The process of in silico screening for novel this compound analogues typically involves several key stages. Initially, a virtual library of analogues is created by systematically modifying the core structure of this compound. These modifications can include the introduction of different functional groups at various positions on the picolinic acid ring.

Following the generation of the virtual library, molecular docking simulations are performed. These simulations predict the binding affinity and orientation of each analogue within the active site of a target protein. For picolinic acid-based herbicides, a common target is the auxin-signaling F-box protein (AFB), which is a key component of the auxin receptor complex in plants. nih.govresearchgate.net The docking scores provide a quantitative measure of the predicted binding affinity, allowing for the ranking of the virtual compounds.

Quantitative Structure-Activity Relationship (QSAR) models may also be developed and employed. discoveryjournals.org QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By building a QSAR model based on a set of known active and inactive picolinic acid derivatives, it is possible to predict the activity of novel, unsynthesized analogues. discoveryjournals.org This approach helps in understanding which molecular properties are crucial for the desired biological effect and guides the design of more potent compounds.

The most promising candidates identified through in silico screening are then prioritized for chemical synthesis and subsequent in vitro and in vivo biological evaluation to validate the computational predictions. This integrated approach of computational screening and experimental testing can significantly accelerate the discovery of new and effective this compound analogues.

While specific research focusing exclusively on the in silico screening of this compound analogues is not extensively documented in publicly available literature, numerous studies on structurally similar picolinic acid derivatives provide a strong foundation for this approach. For instance, research on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds has demonstrated the successful use of molecular docking and 3D-QSAR to identify potent herbicides. nih.gov In one such study, a designed compound, V-7, was found to have an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl against the root growth of Arabidopsis thaliana. nih.gov Molecular docking studies revealed that this enhanced activity was due to a more intensive interaction with the auxin-signaling F-box protein 5 (AFB5) receptor compared to the herbicide picloram. nih.gov

Another study focused on 6-indazolyl-2-picolinic acids, which were designed through scaffold hopping. mdpi.com These compounds exhibited significant inhibitory effects on the root growth of various weeds. mdpi.com The research indicated a different mode of action compared to other picolinic acids, involving the promotion of ethylene (B1197577) release and ABA production, leading to rapid plant death. mdpi.com

These findings from related picolinic acid derivatives underscore the potential of in silico screening to identify novel analogues of this compound with high efficacy. The methodologies employed in these studies, including the use of molecular docking and QSAR, can be directly applied to the design and screening of new derivatives of this compound.

| Compound Series | Computational Method | Biological Target | Key Finding |

| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Molecular Docking, 3D-QSAR | Auxin-signaling F-box protein 5 (AFB5) | Compound V-7 showed an IC50 value 45 times lower than halauxifen-methyl. nih.gov |

| 6-indazolyl-2-picolinic acids | Scaffold Hopping | Not specified | Exhibited excellent inhibition of weed root growth. mdpi.com |